molecular formula C19H15NO2S B2842614 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-17-3

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2842614
CAS No.: 379728-17-3
M. Wt: 321.39
InChI Key: FCOGZYVBNZBOQP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a thiophene ring and a tetrahydroacridine moiety

Scientific Research Applications

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of thiophene derivatives with tetrahydroacridine carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the acridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.

    Acridine Derivatives: Compounds such as acridine orange and 9-aminoacridine are structurally related to the tetrahydroacridine moiety.

Uniqueness

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a thiophene ring and a tetrahydroacridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

(4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOGZYVBNZBOQP-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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